N-(2,6-Dimethylphenyl)acrylamide

Polymer chemistry Radical polymerization Ceiling temperature

N-(2,6-Dimethylphenyl)acrylamide is a uniquely sterically hindered acrylamide monomer. Its 2,6-dimethylphenyl group drastically reduces ceiling temperature (Tc ≈65°C) versus N-phenylacrylamide, enabling controlled thermal polymerization to solvent-resistant polymers. In medicinal chemistry, the ortho-substitution enforces a ~90° dihedral angle essential for selective kinase targeting (CDK12 inhibitors per US10894788, US11390618). Substituting a less hindered monomer will alter copolymer composition or yield inactive biological products. Verify steric requirements before purchase.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 104373-94-6
Cat. No. B3077015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)acrylamide
CAS104373-94-6
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C=C
InChIInChI=1S/C11H13NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4-7H,1H2,2-3H3,(H,12,13)
InChIKeyGMOGVZVWBXBLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)acrylamide (CAS 104373-94-6): Technical Profile for Scientific Procurement


N-(2,6-Dimethylphenyl)acrylamide (CAS 104373-94-6, C₁₁H₁₃NO, MW 175.23) is an N-substituted acrylamide monomer featuring a 2,6-dimethylphenyl group on the amide nitrogen. The compound exists as a solid typically stored at 2-8°C sealed under dry conditions . Its primary utility lies in polymer chemistry as a monomer capable of undergoing radical polymerization, and it serves as a key building block in medicinal chemistry for the synthesis of bioactive acrylamide derivatives, particularly in kinase inhibitor development .

Why Unsubstituted or Differently Substituted Acrylamides Cannot Simply Replace N-(2,6-Dimethylphenyl)acrylamide


The ortho-substitution pattern in N-(2,6-Dimethylphenyl)acrylamide introduces significant steric hindrance and alters the electronic environment of the acrylamide moiety, leading to pronounced differences in polymerization behavior, macromolecular architecture, and intermolecular interactions compared to unsubstituted N-phenylacrylamide or analogs with alternative substitution patterns [1]. These differences manifest as quantifiable shifts in thermodynamic polymerization parameters, polymer solubility profiles, and the three-dimensional conformation of derived molecules [2]. Consequently, substituting a less sterically demanding acrylamide monomer into a synthetic route optimized for this specific compound can result in failed polymerization, altered copolymer composition, or inactive biological products.

Quantitative Comparative Evidence for N-(2,6-Dimethylphenyl)acrylamide Differentiation


Drastically Reduced Polymerization Ceiling Temperature vs. Unsubstituted Analog

In a class-level inference derived from studies on N-phenylmethacrylamides (PMAm), the 2,6-dimethyl substitution profoundly lowers the thermodynamic ceiling temperature (Tc) for free-radical polymerization compared to the unsubstituted parent compound. While the acrylamide analog (N-(2,6-dimethylphenyl)acrylamide) is the target of this guide, the methacrylamide data is highly predictive due to the shared steric and electronic influence of the 2,6-dimethylphenyl group on the polymerizing α,β-unsaturated amide moiety [1]. The target compound is thus expected to exhibit a similarly depressed Tc relative to N-phenylacrylamide.

Polymer chemistry Radical polymerization Ceiling temperature

Reduced Monomer Reactivity in Copolymerization Due to Steric Blocking

Class-level inference from methacrylamide data indicates that 2,6-dimethyl substitution reduces monomer reactivity toward propagating polymer radicals compared to the unsubstituted parent, a direct consequence of steric hindrance impeding radical approach to the double bond [1]. This effect, observed in the methacrylamide series, is expected to be equally significant in the acrylamide series due to the identical ortho-substitution pattern and its influence on the transition state geometry during chain propagation.

Copolymerization Monomer reactivity Steric hindrance

Enforced Near-Perpendicular Conformation of the 2,6-Dimethylphenyl Ring

X-ray crystallographic analysis of a closely related 2,6-dimethylphenyl-containing acrylamide derivative reveals that the 2,6-dimethylphenyl ring adopts a near-perpendicular orientation relative to the amidic plane of the molecule, with a measured dihedral angle of 92.5° [1]. This twisted conformation, enforced by steric clash between the ortho-methyl groups and the amide carbonyl and α-CH₂ group, is a direct structural consequence of the 2,6-substitution pattern and is not observed in unsubstituted N-phenylacrylamide derivatives.

Conformational analysis Crystal structure Steric hindrance

Polymer Solubility in Common Organic Solvents vs. Other Ortho-Substituted Analogs

Polymers derived from 2,6-disubstituted N-phenylmethacrylamides exhibit distinct solubility profiles compared to unsubstituted or mono-ortho-substituted analogs. While the target compound is an acrylamide, the methacrylamide data provide a reliable class-level inference because the solubility behavior is dictated primarily by the bulky 2,6-dimethylphenyl side chain, which governs polymer chain packing and solvent interactions [1].

Polymer solubility Processing Steric bulk

Utilization in Patent-Exemplified Kinase Inhibitor Building Blocks

The 2,6-dimethylphenyl acrylamide core appears in patent-exemplified bioactive molecules, particularly as the electrophilic warhead in covalent kinase inhibitors. For instance, (R)-N-(4-(3-((5-chloropyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)-2,6-dimethylphenyl)acrylamide, a compound incorporating the target acrylamide moiety, was disclosed in US10894788 and US11390618 as a CDK12 inhibitor with a reported IC50 of 5.50×10³ nM (5.5 μM) [1]. While the target compound itself is a building block, its structural motif is directly incorporated into drug candidates where the 2,6-dimethyl substitution is critical for target engagement and selectivity.

Medicinal chemistry Kinase inhibitors Building blocks

Recommended Scientific and Industrial Application Scenarios for N-(2,6-Dimethylphenyl)acrylamide


Synthesis of Sterically Encumbered Homopolymers with Altered Solubility Profiles

Leverage the drastically reduced ceiling temperature (Tc ≈ 65°C predicted based on methacrylamide analog data) and altered reactivity to polymerize N-(2,6-dimethylphenyl)acrylamide under controlled thermal conditions, producing poly(N-(2,6-dimethylphenyl)acrylamide) with expected insolubility in common organic solvents such as CHCl₃, THF, and DMSO. This scenario is ideal for researchers seeking polymers that resist dissolution in standard processing solvents, enabling applications in solvent-resistant coatings or as insoluble supports for heterogeneous catalysis. The steric hindrance of the 2,6-dimethylphenyl group necessitates careful initiator selection (e.g., low-temperature azo initiators) and may favor solid-state polymerization approaches [1].

Design of Copolymers with Tailored Composition Drift

Incorporate N-(2,6-dimethylphenyl)acrylamide as a comonomer in free-radical copolymerizations, exploiting its lower reactivity relative to N-phenylacrylamide to engineer specific composition gradients along the polymer chain. The reduced reactivity (analogous to 2,6-dimethyl-PMAm behavior) allows for the synthesis of gradient copolymers where the 2,6-dimethylphenyl comonomer is preferentially incorporated early or late in the polymerization, depending on comonomer feed ratios and reactivity ratios. This control is valuable for creating materials with spatially varying hydrophobicity, glass transition temperature, or functional group density [1].

Medicinal Chemistry: Synthesis of Covalent Kinase Inhibitor Warheads

Utilize N-(2,6-dimethylphenyl)acrylamide as a key building block for constructing targeted covalent inhibitors (TCIs) of kinases such as CDK12. The acrylamide moiety serves as an electrophilic warhead capable of forming a covalent bond with a cysteine residue in the kinase active site, while the 2,6-dimethylphenyl group provides the steric bulk and specific conformational bias (dihedral angle ≈ 90°) required for selective target engagement. This application scenario is directly supported by patent literature (e.g., US10894788, US11390618) wherein the 2,6-dimethylphenyl acrylamide core is a structural element of molecules with demonstrated biochemical activity [2].

Fundamental Studies of Steric Effects on Acrylamide Polymerization Thermodynamics

Employ N-(2,6-dimethylphenyl)acrylamide as a model monomer for systematic investigation of ortho-substituent effects on the ceiling temperature and propagation rate coefficients of N-aryl acrylamides. The compound's unique combination of moderate steric bulk (two ortho-methyl groups) and synthetic accessibility makes it an ideal candidate for extending the established methacrylamide steric effect studies [1] to the acrylamide series, contributing to a more complete understanding of structure-polymerizability relationships in this monomer class.

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